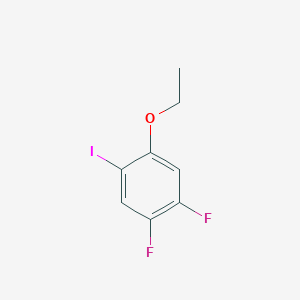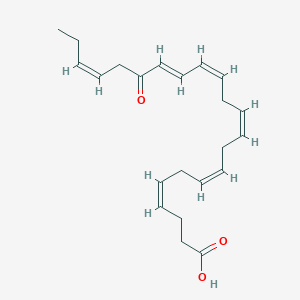
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is a derivative of docosahexaenoic acid, an omega-3 fatty acid. This compound is characterized by its multiple double bonds and a ketone group at the 17th position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes, particularly in neural tissues such as the retina and brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid typically involves the oxidation of docosahexaenoic acid. One common method is the lipoxygenase-mediated oxidation, which introduces a hydroperoxy group at the 17th position, followed by reduction to form the hydroxyl group and subsequent oxidation to yield the ketone .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the fermentation of marine microorganisms that naturally produce docosahexaenoic acid, followed by chemical modification to introduce the ketone group.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the double bonds or the ketone group.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The double bonds can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Products include epoxides or further oxidized ketones.
Reduction: The primary product is (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid has several scientific research applications:
Chemistry: Used as a standard for studying oxidation pathways of omega-3 fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in resolving inflammation.
Industry: Utilized in the development of supplements and pharmaceuticals targeting neural health.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes involved in inflammation and neural function. It is believed to modulate the activity of enzymes like cyclooxygenases and lipoxygenases, leading to the production of anti-inflammatory mediators. Additionally, it may influence gene expression related to neural protection and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid: A hydroxylated derivative with similar biological roles.
(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoic acid: A hydroperoxy derivative involved in oxidative stress responses
Uniqueness
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is unique due to its ketone group, which imparts distinct chemical reactivity and biological activity compared to its hydroxylated and hydroperoxy counterparts. This uniqueness makes it a valuable compound for studying specific metabolic pathways and developing targeted therapeutic interventions.
Eigenschaften
Molekularformel |
C22H30O3 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z,15E,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ |
InChI-Schlüssel |
QCEBQMMZCFADMF-VIIQGJSXSA-N |
Isomerische SMILES |
CC/C=C\CC(=O)/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Kanonische SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



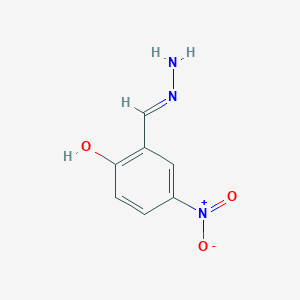

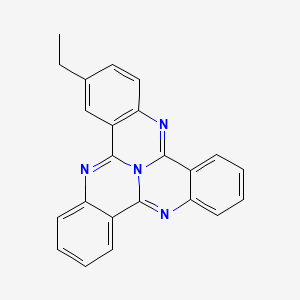
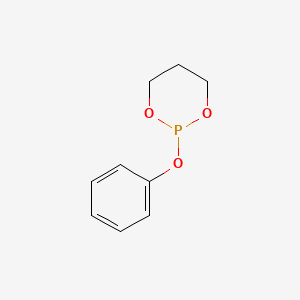

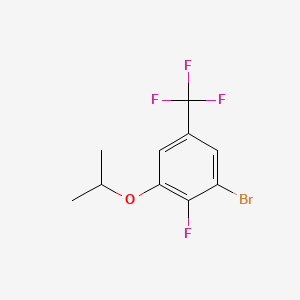
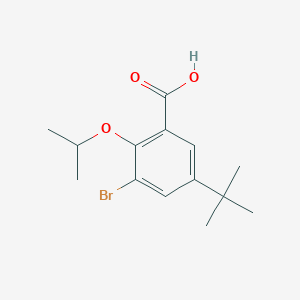

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
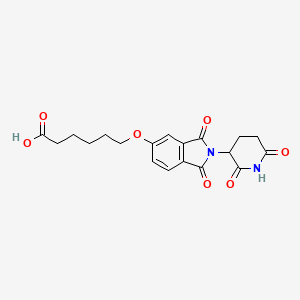
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
